molecular formula C11H12N2O2 B3009113 Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 2279123-32-7

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B3009113
CAS No.: 2279123-32-7
M. Wt: 204.229
InChI Key: HUIWGFMUVRECFN-UHFFFAOYSA-N
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Description

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an acetate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:

These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical scaffold in drug development.

Properties

IUPAC Name

methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIWGFMUVRECFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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